molecular formula C11H9N5O4S3 B5268535 [(E)-1-[5-(3,5-dinitrothiophen-2-yl)thiophen-2-yl]ethylideneamino]thiourea

[(E)-1-[5-(3,5-dinitrothiophen-2-yl)thiophen-2-yl]ethylideneamino]thiourea

Cat. No.: B5268535
M. Wt: 371.4 g/mol
InChI Key: GYMOKPFVSSBOTM-WLRTZDKTSA-N
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Description

[(E)-1-[5-(3,5-dinitrothiophen-2-yl)thiophen-2-yl]ethylideneamino]thiourea is a complex organic compound that features a thiophene ring system substituted with nitro groups and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-1-[5-(3,5-dinitrothiophen-2-yl)thiophen-2-yl]ethylideneamino]thiourea typically involves the following steps:

    Formation of the Thiophene Ring System: The thiophene ring system can be synthesized through the reaction of 2,5-dibromothiophene with a suitable nitro-substituted thiophene derivative under palladium-catalyzed coupling conditions.

    Introduction of the Nitro Groups: The nitro groups are introduced via nitration reactions using concentrated nitric acid and sulfuric acid.

    Formation of the Thiourea Moiety: The thiourea moiety is introduced by reacting the nitro-substituted thiophene derivative with ammonium thiocyanate in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.

    Substitution: The compound can participate in substitution reactions, where the nitro groups or thiourea moiety can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino-substituted derivatives.

    Substitution: Functionalized thiophene derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Biological Probes: The compound can be used as a probe to study biological processes involving thiophene derivatives.

    Drug Development:

Medicine

    Antimicrobial Agents: The compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.

    Cancer Research: Potential use in cancer research due to its ability to interact with biological targets.

Industry

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [(E)-1-[5-(3,5-dinitrothiophen-2-yl)thiophen-2-yl]ethylideneamino]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups and thiourea moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The compound may inhibit or activate specific enzymes, affecting cellular processes and leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    [(E)-1-[5-(3,5-dinitrothiophen-2-yl)thiophen-2-yl]ethylideneamino]urea: Similar structure but with a urea moiety instead of thiourea.

    [(E)-1-[5-(3,5-dinitrothiophen-2-yl)thiophen-2-yl]ethylideneamino]guanidine: Similar structure but with a guanidine moiety.

Uniqueness

[(E)-1-[5-(3,5-dinitrothiophen-2-yl)thiophen-2-yl]ethylideneamino]thiourea is unique due to the presence of both nitro groups and a thiourea moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

[(E)-1-[5-(3,5-dinitrothiophen-2-yl)thiophen-2-yl]ethylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O4S3/c1-5(13-14-11(12)21)7-2-3-8(22-7)10-6(15(17)18)4-9(23-10)16(19)20/h2-4H,1H3,(H3,12,14,21)/b13-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMOKPFVSSBOTM-WLRTZDKTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=S)N)C1=CC=C(S1)C2=C(C=C(S2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=S)N)/C1=CC=C(S1)C2=C(C=C(S2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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